1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-16-17(21)15(20(28)25-9-7-13(8-10-25)18(22)27)11-23-19(16)26(24-12)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRKPGGJDBHNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCC(CC3)C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: The pyrazolo[3,4-b]pyridine core can be synthesized by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-chloro-1,10-phenanthroline-3-carbonyl chloride in the presence of calcium hydroxide in boiling 1,4-dioxane.
Introduction of the Piperidine Moiety: The piperidine-4-carboxamide group is introduced through a nucleophilic substitution reaction, where the pyrazolo[3,4-b]pyridine intermediate reacts with piperidine-4-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar chemical reactivity and biological activity.
Quinolinyl-pyrazoles: These compounds have a quinoline and pyrazole moiety and are studied for their pharmacological properties.
Uniqueness
1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the piperidine-4-carboxamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide, a compound belonging to the pyrazolo[3,4-b]pyridine class, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methodologies involving the reaction of substituted pyrazoles with piperidine derivatives. The synthetic pathway typically involves:
- Formation of Pyrazole Derivative : Using starting materials like phenyl hydrazine and appropriate carbonyl compounds.
- Piperidine Coupling : The pyrazole derivative is then reacted with piperidine under controlled conditions to yield the target compound.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including our target compound, exhibit anticancer activities across a range of cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis and inhibit tumor growth by targeting various signaling pathways involved in cancer proliferation. For instance, they have been shown to affect tubulin polymerization and protein kinase signaling pathways .
Antimicrobial and Anti-inflammatory Effects
In addition to anticancer properties, studies have demonstrated that similar compounds possess antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
- Anti-inflammatory Mechanisms : The inhibition of cyclooxygenase (COX) enzymes has been reported, which is critical for reducing inflammation. IC50 values for some derivatives indicate potent anti-inflammatory effects comparable to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Observed Activity |
|---|---|
| Chloro Group | Enhances binding affinity to target receptors |
| Methyl Substitution | Modulates lipophilicity and bioavailability |
| Piperidine Moiety | Increases interaction with biological targets |
Case Studies
- A recent study evaluated the cytotoxic effects of this class of compounds on several cancer cell lines, including breast and lung cancer cells. Results indicated that the compounds inhibited cell proliferation significantly at low micromolar concentrations .
- Another investigation focused on the anti-inflammatory potential of similar derivatives showed a marked reduction in inflammation markers in animal models, reinforcing their therapeutic promise .
Q & A
Q. What are the recommended synthetic routes for 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions between aromatic acid chlorides and pyrazolo-pyridine intermediates. For example, 4-aminoantipyrine derivatives are condensed with acid chlorides to form the pyrazolo[3,4-b]pyridine core, followed by coupling with piperidine-4-carboxamide . Intermediate characterization typically employs IR spectroscopy (to confirm carbonyl groups) and mass spectrometry (to verify molecular ions). Advanced intermediates may require NMR (¹H/¹³C) for regiochemical validation .
Q. How should researchers handle reactive intermediates and ensure safety during synthesis?
- Methodological Answer : Chlorinated intermediates (e.g., 4-chloro-pyrazolo derivatives) require inert atmosphere handling due to moisture sensitivity. Safety protocols from GHS-aligned SDS recommend using fume hoods, nitrile gloves, and explosion-proof equipment during acyl chloride reactions . Quenching reactive intermediates (e.g., excess acid chlorides) with ice-cold sodium bicarbonate is advised to minimize exothermic side reactions .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation requires a combination of ¹H/¹³C NMR (to resolve piperidine and pyrazole protons) and high-resolution mass spectrometry (HRMS) for exact mass validation . X-ray crystallography is recommended for absolute configuration determination, as demonstrated for related pyrazolo-pyridine analogs .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states for regioselective pyrazole ring formation, while molecular docking identifies steric clashes in acyl-piperidine coupling steps . ICReDD’s reaction path search methods integrate computational screening with experimental validation, reducing optimization time by 30–50% for similar heterocycles .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., piperidine carboxamide protons) are addressed by comparing computed (GIAO-DFT) and experimental spectra. For example, solvent effects in DMSO-d₆ can cause upfield shifts of ~0.3 ppm, requiring explicit solvent modeling in computations . Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous assignments .
Q. How is the structure-activity relationship (SAR) studied for this compound’s pharmacological potential?
- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing 4-chloro with fluoro or methyl groups) and testing kinase inhibition in vitro. Microwave-assisted Pd-catalyzed coupling (e.g., using PdCl₂(PPh₃)₂) enables rapid diversification of the pyrazole core . Bioactivity data are analyzed using multivariate regression to correlate substituent electronegativity with target binding .
Q. What advanced catalytic systems improve yield in multi-step syntheses?
- Methodological Answer : Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) enhance cross-coupling efficiency for pyridyl-substituted pyrazoles, achieving yields >80% in Suzuki-Miyaura reactions . Solvent optimization (e.g., DMF vs. THF) and microwave irradiation (150°C, 20 min) reduce reaction times from hours to minutes .
Q. How are green chemistry principles applied to reduce waste in the synthesis?
- Methodological Answer : Catalytic p-toluenesulfonic acid (p-TsOH) replaces stoichiometric reagents in cyclocondensation steps, reducing waste . Solvent recovery systems (e.g., rotary evaporation with cold traps) reclaim >90% of DMF in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
